molecular formula C22H18N2S B12266874 2-[(4-Methylbenzyl)sulfanyl]-4-phenylquinazoline

2-[(4-Methylbenzyl)sulfanyl]-4-phenylquinazoline

Cat. No.: B12266874
M. Wt: 342.5 g/mol
InChI Key: GHPVGYZXNIZPQX-UHFFFAOYSA-N
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Description

2-{[(4-METHYLPHENYL)METHYL]SULFANYL}-4-PHENYLQUINAZOLINE is a complex organic compound belonging to the quinazoline family. Quinazolines are heterocyclic aromatic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a quinazoline core substituted with a phenyl group and a sulfanyl group linked to a 4-methylphenylmethyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-METHYLPHENYL)METHYL]SULFANYL}-4-PHENYLQUINAZOLINE typically involves multi-step organic reactions. One common method starts with the preparation of the quinazoline core, followed by the introduction of the phenyl and sulfanyl groups. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis systems, and rigorous quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-METHYLPHENYL)METHYL]SULFANYL}-4-PHENYLQUINAZOLINE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the quinazoline core or the phenyl groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or quinazoline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the phenyl or quinazoline rings.

Scientific Research Applications

2-{[(4-METHYLPHENYL)METHYL]SULFANYL}-4-PHENYLQUINAZOLINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-{[(4-METHYLPHENYL)METHYL]SULFANYL}-4-PHENYLQUINAZOLINE involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylsulfonylphenyl)indole derivatives: Known for their antimicrobial and anti-inflammatory activities.

    5-[(4-Methylphenyl)Sulfanyl]-2,4-Quinazolinediamine: Studied for its potential therapeutic applications.

Uniqueness

2-{[(4-METHYLPHENYL)METHYL]SULFANYL}-4-PHENYLQUINAZOLINE is unique due to its specific substitution pattern on the quinazoline core, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. Its combination of phenyl and sulfanyl groups linked to a 4-methylphenylmethyl moiety sets it apart from other quinazoline derivatives.

Properties

Molecular Formula

C22H18N2S

Molecular Weight

342.5 g/mol

IUPAC Name

2-[(4-methylphenyl)methylsulfanyl]-4-phenylquinazoline

InChI

InChI=1S/C22H18N2S/c1-16-11-13-17(14-12-16)15-25-22-23-20-10-6-5-9-19(20)21(24-22)18-7-3-2-4-8-18/h2-14H,15H2,1H3

InChI Key

GHPVGYZXNIZPQX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=CC=CC=C3C(=N2)C4=CC=CC=C4

Origin of Product

United States

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